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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415 Get Quote

A comprehensive in vivo comparison of the enantiomers of Firsocostat is not currently available

in published scientific literature. The existing body of research focuses exclusively on the

therapeutic (R)-enantiomer, known as Firsocostat (formerly GS-0976). This guide provides a

detailed overview of the in vivo studies, mechanism of action, and experimental protocols for

Firsocostat. While a direct comparison with its (S)-enantiomer is not possible due to the

absence of data, this document summarizes the current knowledge of the active compound

and provides a framework for understanding its biological effects.

Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and

ACC2, enzymes that play a critical role in the synthesis of fatty acids (de novo lipogenesis) and

the regulation of fatty acid oxidation.[1][2] By inhibiting these enzymes, Firsocostat aims to

reduce the accumulation of fat in the liver, a key factor in the pathogenesis of non-alcoholic

steatohepatitis (NASH).[1][3]

Mechanism of Action of Firsocostat
Firsocostat binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing

the dimerization of the enzyme and thereby inhibiting its activity.[1] This dual inhibition leads to

a decrease in the production of malonyl-CoA. Reduced malonyl-CoA levels have two main

effects: a decrease in de novo lipogenesis (DNL) in the cytoplasm (mediated by ACC1

inhibition) and an increase in mitochondrial fatty acid β-oxidation (mediated by ACC2

inhibition).[1]

Diagram 1: Firsocostat's dual inhibition of ACC1 and ACC2. (Max Width: 760px)
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In Vivo Efficacy of Firsocostat (R)-enantiomer
Preclinical and clinical studies have demonstrated the efficacy of Firsocostat in reducing

hepatic steatosis and markers of liver injury.

Preclinical Data in a Mouse Model of NASH
In a mouse model of NASH (melanocortin 4 receptor knockout), pharmacological inhibition of

ACC1/2 by Firsocostat improved hepatic lipid metabolism and ameliorated steatosis and

hepatic fibrosis.[2]

Clinical Data in Patients with NASH
A Phase 2 clinical trial involving patients with NASH demonstrated that treatment with 20 mg of

Firsocostat daily for 12 weeks resulted in a significant relative reduction in liver fat.[1][3]

However, an increase in plasma triglycerides was observed as a side effect.[1][3]
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Parameter
Firsocostat (20
mg/day)

Placebo p-value Reference

Relative

Reduction in

Liver Fat (MRI-

PDFF)

29% - 0.002 [1]

Proportion of

Patients with

≥30% Relative

Decrease in

Liver Fat

48% 15% - [1]

Change in

Serum TIMP-1

(marker of liver

fibrosis)

Significant

Decrease
- - [1]

Median Relative

Increase in

Serum

Triglycerides

11-13% - - [1]

Table 1: Summary of Key Efficacy Data from a Phase 2 Clinical Trial of Firsocostat in NASH

Patients.

Experimental Protocols
Detailed experimental protocols for the in vivo assessment of Firsocostat are crucial for

reproducibility and comparison.

Animal Model of NASH
Model: Melanocortin 4 receptor (MC4R) knockout mice.[2]

Diet: High-fat, high-fructose diet to induce NASH.

Treatment: Firsocostat administered orally.
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Endpoints: Measurement of hepatic lipid content, gene expression analysis for markers of

fibrosis and inflammation, and histological assessment of liver tissue.

Clinical Trial Protocol (Phase 2)
Study Design: Randomized, placebo-controlled trial.[1]

Patient Population: Patients with a diagnosis of NASH confirmed by magnetic resonance

imaging-proton density fat fraction (MRI-PDFF) ≥10% and liver stiffness ≥2.88 kPa by

magnetic resonance elastography (MRE).[4]

Intervention: Oral administration of Firsocostat (5 mg or 20 mg daily) or placebo for 12

weeks.[1]

Primary Endpoint: Relative change in hepatic fat as measured by MRI-PDFF.[1]

Secondary Endpoints: Safety and tolerability, changes in liver enzymes, and markers of

fibrosis.[1]
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Hypothetical In Vivo Comparative Study Workflow

NASH Animal Model
(e.g., MC4R KO mice on HFFD)

Randomization

Group 1:
Vehicle Control

Group 2:
(R)-Firsocostat

Group 3:
(S)-Firsocostat

Chronic Oral Dosing
(e.g., 4-8 weeks)

Endpoint Collection

Liver Tissue Analysis:
- Histology (H&E, Sirius Red)

- Gene Expression (Fibrosis, Inflammation)
- Lipidomics

Serum Analysis:
- Liver Enzymes (ALT, AST)

- Triglycerides
- Cholesterol

Comparative Data Analysis

Click to download full resolution via product page

Diagram 2: Hypothetical workflow for an in vivo comparative study. (Max Width: 760px)
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Considerations for a Comparative Study of
Firsocostat Enantiomers
While no data exists for the (S)-enantiomer of Firsocostat, a comparative in vivo study would be

essential to fully characterize the pharmacological profile of this chiral molecule. Key aspects to

investigate would include:

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion

(ADME) profiles of both enantiomers to understand if differences in exposure contribute to

any observed differences in efficacy or toxicity.

Pharmacodynamics: Assessing the inhibitory activity of the (S)-enantiomer against ACC1

and ACC2 to determine if it is as potent as the (R)-enantiomer.

Efficacy: Evaluating the ability of the (S)-enantiomer to reduce hepatic steatosis and fibrosis

in a relevant animal model of NASH.

Safety: Comparing the safety profiles of both enantiomers, with a particular focus on the

hypertriglyceridemia observed with Firsocostat.

In conclusion, while Firsocostat ((R)-enantiomer) has shown promise as a therapeutic agent for

NASH, a comprehensive understanding of its stereochemistry and the biological activity of its

corresponding (S)-enantiomer is lacking. Future in vivo comparative studies are warranted to

fully elucidate the structure-activity relationship and optimize the therapeutic potential of this

class of ACC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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